8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride
Description
8-(Aminomethyl)-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione hydrochloride is a benzothiopyran derivative characterized by a sulfur-containing heterocyclic core, a 1,1-dione moiety, and an aminomethyl substituent at the 8-position. The hydrochloride salt form enhances solubility, making it suitable for biochemical and pharmacological studies.
Properties
Molecular Formula |
C10H14ClNO2S |
|---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thiochromen-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c11-7-9-4-1-3-8-5-2-6-14(12,13)10(8)9;/h1,3-4H,2,5-7,11H2;1H |
InChI Key |
NKSXEXKORSSSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CN)S(=O)(=O)C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a benzothiopyran derivative with formaldehyde and an amine. The reaction is usually carried out under reflux conditions in a solvent such as dioxane, with a catalyst like 4-dimethylaminopyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmacological agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound: The aminomethyl group at position 8 may enhance interaction with cationic binding pockets in receptors (e.g., AMPA or GABAₐ), but direct studies are needed to confirm this .
- Safety Profile : The hydrochloride form’s hazard codes (P308/P310) suggest acute toxicity, necessitating comparative toxicological studies with chloromethyl or unsubstituted analogs .
- Stereochemistry : Like IDRA 21, the target compound’s stereoisomers (if chiral) could exhibit divergent bioactivities, warranting enantiomeric resolution studies .
Biological Activity
8-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
- Chemical Formula : C₉H₁₁N₁O₂S·HCl
- Molecular Weight : 227.74 g/mol
- CAS Number : 1423040-73-6
Antimicrobial Properties
Research indicates that 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest the compound may serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has shown promising antioxidant properties, which are crucial for combating oxidative stress-related diseases. In cellular assays, it effectively scavenged free radicals and reduced oxidative damage.
Anti-inflammatory Effects
Studies have indicated that 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory conditions.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Scavenging Free Radicals : Its structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound involved testing against a panel of pathogens. The results indicated that at sub-inhibitory concentrations, the compound could disrupt biofilm formation in Staphylococcus aureus, highlighting its potential in treating biofilm-associated infections.
Case Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to controls. This suggests its potential as an anti-inflammatory therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
